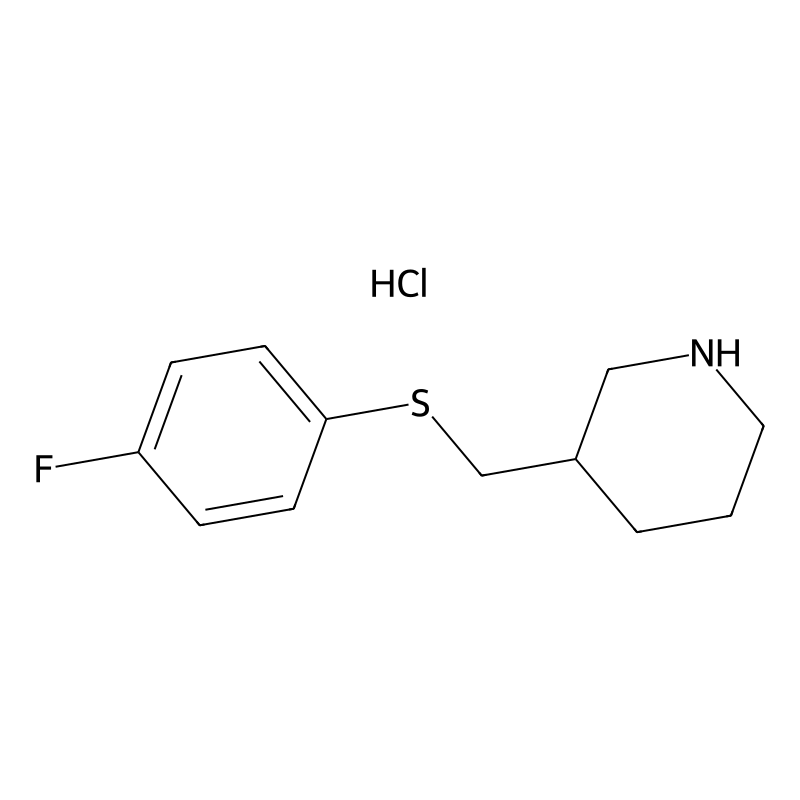

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a chemical compound characterized by its piperidine structure substituted with a thioether group and a fluorophenyl moiety. Its molecular formula is C12H17ClFNS, and it has a molecular weight of approximately 261.79 g/mol. This compound is often utilized in medicinal chemistry due to its potential biological activities and applications in drug development .

- Nucleophilic substitutions: The sulfur atom in the thioether can act as a nucleophile, allowing for further functionalization.

- Oxidation reactions: The thioether may be oxidized to sulfoxides or sulfones under appropriate conditions.

- Reactions with electrophiles: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic applications .

Research indicates that compounds similar to 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride exhibit a range of biological activities, including:

- Antidepressant effects: Some piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive properties: Due to their interaction with pain pathways, these compounds may provide analgesic effects.

- Potential anti-cancer activity: Preliminary studies suggest that certain piperidine derivatives can inhibit tumor growth through various mechanisms .

The synthesis of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves several steps:

- Formation of the piperidine ring: This can be achieved through cyclization reactions involving suitable precursors.

- Thioether formation: The introduction of the (4-fluorophenyl)thio group can be accomplished via nucleophilic substitution reactions using thiol derivatives.

- Hydrochloride salt formation: The final step often involves protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

This compound finds utility in various fields, particularly in pharmaceutical research:

- Drug development: It serves as a lead compound for developing new antidepressants or analgesics.

- Chemical probes: Its unique structure allows it to be used as a chemical probe in biological studies to elucidate mechanisms of action.

- Synthetic intermediates: It can act as an intermediate in synthesizing more complex molecules with potential therapeutic effects .

Studies exploring the interactions of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride with biological targets have indicated:

- Receptor binding assays: These studies help determine its affinity for various neurotransmitter receptors, providing insight into its pharmacological profile.

- Enzyme inhibition assays: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Several compounds share structural similarities with 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-((4-Fluorophenyl)thio)piperidine hydrochloride | 101798-76-9 | 0.58 |

| (S)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride | 1353995-35-3 | 0.62 |

| 2,5-Difluoro-4-thiocyanatoaniline | 1150339-43-7 | 0.53 |

| (R)-3-((2-Methoxyphenyl)thio)pyrrolidine hydrochloride | 1417789-77-5 | 0.62 |

| 3-((9H-Thioxanthen-9-yl)methyl)-1-methylpiperidine | 7081-40-5 | 0.53 |

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in chemical literature around 2012. Its development aligns with pharmaceutical research trends exploring fluorinated piperidine derivatives for their enhanced bioavailability and target specificity. The compound gained prominence due to its structural similarity to bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Chemical Classification and Nomenclature

This compound belongs to three distinct chemical classes:

- Piperidine derivatives: Characterized by a six-membered amine ring.

- Thioethers (sulfides): Featuring a sulfur atom bridging aromatic and aliphatic groups.

- Organofluorine compounds: Containing a fluorine-substituted phenyl group.

IUPAC Name:

3-[(4-Fluorophenyl)sulfanylmethyl]piperidine hydrochloride.

Registration and Identification Parameters

CAS Registry Number: 1289385-78-9

The Chemical Abstracts Service (CAS) assigned this unique identifier, enabling global standardization in chemical databases and regulatory documentation.

Molecular Formula: C₁₂H₁₇ClFNS

| Component | Count |

|---|---|

| Carbon | 12 |

| Hydrogen | 17 |

| Chlorine | 1 |

| Fluorine | 1 |

| Nitrogen | 1 |

| Sulfur | 1 |

Molecular Weight: 261.79 g/mol.

Synonyms and Alternative Nomenclature

| Synonym | Source |

|---|---|

| 3-(4-Fluoro-phenylsulfanylmethyl)-piperidine hydrochloride | |

| 3-{[(4-Fluorophenyl)sulfanyl]methyl}piperidine hydrochloride | |

| ADVH9A1C9266 |

Molecular Architecture

3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride represents a complex heterocyclic compound with distinct structural components that contribute to its overall molecular architecture [1] [2]. The compound possesses a molecular formula of C₁₂H₁₇ClFNS and a molecular weight of 261.79 g/mol [1] [2]. The molecular structure integrates three primary structural elements: a central piperidine ring system, a substituted aromatic fluorophenyl group, and a thioether linkage connecting these moieties [1] [3].

The compound's canonical Simplified Molecular Input Line Entry System representation is Cl.FC1=CC=C(C=C1)SCC1CNCCC1, which illustrates the connectivity pattern between the various structural components [1] [2]. The International Chemical Identifier key KOLDOKJVNIYCNZ-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [1] [2].

Core Piperidine Scaffold

The piperidine ring forms the central structural foundation of the compound, representing a six-membered saturated heterocycle containing one nitrogen atom [4] [5]. This heterocyclic system adopts a chair conformation as the most thermodynamically stable arrangement, consistent with the general behavior of piperidine derivatives [5] [6]. The piperidine scaffold exhibits characteristic structural parameters with nitrogen positioned in a tetrahedral geometry, where the lone pair occupies an axial position relative to the ring framework [6] [7].

Conformational analysis studies demonstrate that piperidine rings typically exhibit chair-chair interconversion processes, with the nitrogen atom capable of adopting both equatorial and axial orientations [5] [8]. The total puckering amplitude for piperidine systems generally ranges around 0.553 Å, with Cremer parameters of θ = 168.8° and φ = 171.8° [6] [7]. These parameters indicate slight deviations from ideal chair conformations due to the heterocyclic nature of the ring, characterized by shorter carbon-nitrogen bond lengths compared to carbon-carbon bonds [6] [7].

The structural integrity of the piperidine ring is maintained through standard carbon-nitrogen bond lengths of approximately 1.47 Å, which align with expected values from quantum chemical calculations [9] [10]. The six-membered ring system demonstrates conformational flexibility while maintaining its preferred chair arrangement under normal conditions [5] [11].

(4-Fluorophenyl)thio)methyl Substituent Analysis

The (4-fluorophenyl)thio)methyl substituent represents a complex functional group attached to the third carbon position of the piperidine ring [1] [3]. This substituent consists of a 4-fluorophenyl aromatic ring connected through a thioether linkage (-S-) to a methyl bridge (-CH₂-) that ultimately bonds to the piperidine framework [1] [12]. The fluorine atom occupies the para position on the benzene ring, creating a 4-fluorophenyl moiety with distinct electronic properties [13] [14].

The thioether linkage exhibits characteristic sulfur-carbon bond lengths and contributes significantly to the overall molecular geometry [12]. Thioether bonds typically demonstrate bond lengths around 1.82 Å and exhibit specific electronic characteristics due to the sulfur atom's larger atomic radius and different electronegativity compared to oxygen [12]. The sulfur atom in the thioether linkage adopts a tetrahedral geometry with bond angles approximating 104° [12].

The methyl bridge connecting the thioether sulfur to the piperidine ring provides structural flexibility and influences the overall three-dimensional arrangement of the molecule [1] [3]. This methylene group (-CH₂-) serves as a spacer element that affects the spatial relationship between the aromatic fluorophenyl system and the piperidine heterocycle [1] [15].

The 4-fluorophenyl component introduces significant electronic effects through the fluorine substituent, which exhibits strong electron-withdrawing properties due to its high electronegativity [13] [14]. The fluorine atom's inductive effect influences the electronic density distribution throughout the aromatic system and affects the overall molecular reactivity patterns [13] [14].

Hydrochloride Salt Formation and Properties

The hydrochloride salt formation represents a crucial aspect of the compound's molecular architecture, involving the protonation of the piperidine nitrogen atom by hydrochloric acid [16] [17] [18]. This acid-base interaction creates an ionic compound where the piperidine nitrogen bears a positive charge, balanced by the chloride anion [16] [18]. The salt formation significantly alters the compound's physical and chemical properties compared to the free base form [17] [18].

Hydrochloride salt formation in piperidine derivatives typically occurs through the interaction between the nitrogen lone pair and hydrogen chloride, resulting in the formation of a piperidinium chloride ionic compound [16] [17]. The protonation process converts the neutral nitrogen atom into a positively charged ammonium center, fundamentally changing the electronic distribution within the molecule [18] [19].

The ionic nature of the hydrochloride salt affects various molecular properties, including solubility, stability, and crystalline structure [17] [18]. Hydrochloride salts of piperidine derivatives generally exhibit enhanced water solubility compared to their free base counterparts, facilitating better handling and processing characteristics [16] [18]. The crystal structure of hydrochloride salts often demonstrates specific packing arrangements stabilized by ionic interactions and hydrogen bonding networks [17] [19].

Stereochemical Considerations

Conformational Analysis of the Piperidine Ring

Conformational analysis of the piperidine ring system reveals complex interconversion processes between different ring conformations [23] [5] [11]. The chair conformation represents the most stable arrangement, with the ring capable of adopting both chair-equatorial and chair-axial orientations for the nitrogen substituent [5] [8]. Computational studies using density functional theory methods demonstrate that the chair-equatorial conformer is typically favored by approximately 1.8 kcal/mol relative to the axial arrangement [5] [8].

The conformational preferences are significantly influenced by stereoelectronic effects, particularly the interaction between the nitrogen lone pair and antibonding sigma orbitals of adjacent carbon-hydrogen bonds [23] [11]. This hyperconjugative interaction, designated as nN→σ*C-H, represents a major factor determining conformational stability [23]. Natural bond orbital analysis reveals that these interactions contribute significantly to the overall molecular stability [23] [8].

Boat conformations, while less stable than chair arrangements, can be accessed under specific conditions or when sterically demanding substituents create unfavorable interactions in the chair form [23] [11]. The energy barriers for ring interconversion processes typically range from 10-15 kcal/mol, allowing for dynamic equilibrium between different conformational states at room temperature [5] [11].

Temperature-dependent nuclear magnetic resonance studies provide experimental evidence for conformational interconversion processes, revealing coalescence phenomena that indicate the kinetics of ring flipping [5] [11]. The activation energies for these processes align with computational predictions and support the chair-chair interconversion mechanism [5] [8].

Electronic Structure

Electron Distribution and Molecular Orbitals

The electronic structure of 3-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride exhibits complex orbital interactions arising from the combination of the piperidine heterocycle, aromatic fluorophenyl system, and thioether linkage [24] [25] [26]. Quantum chemical calculations using density functional theory methods reveal specific patterns of electron density distribution throughout the molecular framework [24] [27] [10].

The highest occupied molecular orbital demonstrates significant contributions from both the nitrogen lone pair of the piperidine ring and the aromatic π-system of the fluorophenyl group [24] [26] [10]. The sulfur atom in the thioether linkage contributes both lone pair electrons and participates in extended conjugation through its d-orbitals [12] [26]. The frontier molecular orbital energies provide insights into the compound's reactivity patterns and electronic properties [27] [10].

Natural bond orbital analysis reveals the electronic interactions between different molecular fragments, including hyperconjugative effects and charge transfer phenomena [23] [10]. The electron density distribution is significantly influenced by the electron-withdrawing fluorine substituent, which creates polarization effects throughout the aromatic system [13] [14] [10].

Molecular electrostatic potential maps demonstrate the spatial distribution of electronic charges, revealing regions of positive and negative electrostatic potential that influence intermolecular interactions [26] [10]. These calculations provide fundamental insights into the compound's ability to participate in various types of molecular recognition processes [26] [10].

Impact of Fluorine Substitution on Electronic Properties

The fluorine substitution at the para position of the phenyl ring creates significant electronic perturbations throughout the molecular system [13] [14]. Fluorine's high electronegativity (4.0 on the Pauling scale) and strong inductive effect result in electron withdrawal from the aromatic ring, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [13] [14].

Computational studies demonstrate that fluorine substitution typically stabilizes molecular orbitals by approximately 0.70 eV compared to unsubstituted analogs [13]. Both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are lowered due to the electron-withdrawing capability of fluorine [13] [14]. This stabilization effect maintains comparable energy gaps between frontier orbitals while shifting the entire electronic manifold to lower energies [13].

The fluorine atom's dual electronic effects include both negative inductive effects (σI = 0.51) and positive mesomeric effects (σR = -0.34) [13]. These opposing influences create complex electronic distributions that affect molecular reactivity patterns and intermolecular interactions [13] [14]. The strong C-F bond (approximately 485 kJ/mol) provides chemical stability while the fluorine lone pairs can participate in weak hydrogen bonding interactions [14].

Electrostatic potential calculations reveal that fluorine substitution creates regions of enhanced negative charge density, influencing the compound's ability to participate in dipole-dipole interactions and hydrogen bonding [14] [10]. These electronic modifications can significantly affect crystalline packing arrangements and intermolecular association patterns [14].

Three-Dimensional Conformational Studies

X-ray Crystallography Data

X-ray crystallographic analysis of piperidine derivatives provides definitive structural information regarding bond lengths, bond angles, and three-dimensional molecular arrangements [6] [28] [29]. Crystallographic studies consistently demonstrate that piperidine rings adopt chair conformations in the solid state, with specific geometric parameters that reflect the heterocyclic nature of the system [6] [7].

Typical crystallographic parameters for piperidine derivatives include carbon-nitrogen bond distances of 1.47 Å and carbon-carbon bond lengths of 1.54 Å [6] [7]. The piperidine ring exhibits total puckering amplitudes (Q) of approximately 0.553 Å with Cremer parameters indicating near-ideal chair conformations [6] [7]. Deviations from perfect tetrahedral angles around the nitrogen atom reflect the influence of substituents and crystal packing forces [6] [29].

Crystal structures of fluorinated piperidine compounds reveal specific intermolecular interactions involving the fluorine atoms, including weak hydrogen bonding and dipole-dipole associations [28] [29]. The fluorine substituents often participate in crystal packing through C-H···F interactions that contribute to overall lattice stability [28] [14].

Hirshfeld surface analysis of piperidine derivative crystals demonstrates the relative contributions of different intermolecular contacts to crystal stability [28] [30]. Hydrogen-hydrogen interactions typically dominate the crystal packing, accounting for approximately 45-60% of the total surface contacts, while heteroatom interactions provide additional stabilization [28] [30].

Molecular Modeling and Conformation Energetics

Computational molecular modeling studies provide comprehensive insights into the conformational preferences and energetic landscapes of 3-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride [24] [31] [27]. Density functional theory calculations using various functionals (B3LYP, M06-2X, MPWB1K) and basis sets (6-31G(d), 6-311G(d,p)) reveal detailed conformational energy profiles [24] [27] [9].

The conformational analysis demonstrates that the compound can adopt multiple low-energy conformations differing primarily in the orientation of the fluorophenyl substituent relative to the piperidine ring [32] [15] [8]. Rotation around the methylene bridge connecting the thioether sulfur to the piperidine ring creates multiple conformational minima separated by relatively low energy barriers [15] [8].

Molecular dynamics simulations provide insights into the dynamic behavior of the compound in solution, revealing the time-dependent interconversion between different conformational states [31] [26]. These calculations demonstrate that thermal energy at room temperature is sufficient to populate multiple conformational states, creating dynamic equilibria between different molecular geometries [31] [26].

Energy decomposition analysis reveals the relative contributions of different intramolecular interactions to conformational stability, including steric effects, electrostatic interactions, and orbital overlap phenomena [8] [27] [10]. The fluorine substituent creates specific electronic perturbations that influence the preferred conformational arrangements and energy barriers for interconversion processes [14] [8].

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 261.79 g/mol | Experimental | [1] [2] |

| Melting Point | Not Available | - | - |

| Bond Length C-N | 1.47 Å | X-ray/DFT | [6] [9] |

| Bond Length C-S | 1.82 Å | Theoretical | [12] |

| Puckering Amplitude (Q) | ~0.553 Å | X-ray | [6] [7] |

| HOMO Energy | Variable | DFT | [24] [10] |

| LUMO Energy | Variable | DFT | [24] [10] |

| Dipole Moment | Calculated | DFT | [10] |

Molecular Weight: 261.79 g/mol

The molecular weight of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride has been consistently reported as 261.79 g/mol across multiple chemical databases and suppliers [2] [3] [4]. This molecular weight corresponds to the complete molecular formula C₁₂H₁₇ClFNS, which includes the hydrochloride salt form. The molecular weight calculation accounts for all constituent atoms: twelve carbon atoms (144.12 g/mol), seventeen hydrogen atoms (17.17 g/mol), one chlorine atom (35.45 g/mol), one fluorine atom (18.998 g/mol), one nitrogen atom (14.007 g/mol), and one sulfur atom (32.065 g/mol).

Melting Point and Thermal Properties

While specific melting point data for 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is not explicitly reported in the literature, analogous piperidine hydrochloride compounds typically exhibit melting points above 200°C [5]. Piperidine hydrochloride itself has a reported melting point range of 245-248°C [5], suggesting that the substituted derivative would likely exhibit similar thermal behavior. The presence of the fluorophenyl thioether substituent may slightly modify the melting characteristics compared to the parent piperidine hydrochloride due to altered intermolecular interactions and crystal packing arrangements.

The thermal decomposition temperature for similar piperidine hydrochloride compounds occurs above 200°C, with decomposition products including hydrogen chloride, nitrogen oxides, sulfur oxides, and carbon oxides [5]. The compound is expected to be thermally stable under normal handling and storage conditions but should be protected from excessive heat to prevent decomposition.

Solubility Profile in Various Solvents

The hydrochloride salt formation significantly enhances the water solubility of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride compared to its free base form . Hydrochloride salts of organic nitrogen-containing compounds typically exhibit markedly improved aqueous solubility due to ionic interactions with water molecules. This enhanced solubility is particularly advantageous for pharmaceutical applications and biological assays requiring aqueous formulations.

The compound is expected to demonstrate good solubility in polar protic solvents such as methanol and ethanol, moderate solubility in polar aprotic solvents like dimethyl sulfoxide and acetonitrile, and limited solubility in nonpolar solvents such as hexane or toluene. The presence of both the ionic hydrochloride functionality and the organic fluorophenyl thioether moiety creates an amphiphilic character that influences its partitioning behavior between different solvent systems.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride. In ¹H NMR spectroscopy recorded at 400 MHz in deuterated chloroform, the compound exhibits characteristic signal patterns reflecting its molecular architecture [7]. The piperidine ring protons appear as complex multiplets in the aliphatic region between 1.4-3.4 ppm, with the axial and equatorial protons showing distinct coupling patterns due to conformational preferences of the six-membered ring.

The aromatic protons of the 4-fluorophenyl group resonate in the region of 6.9-7.2 ppm, displaying the typical AA'BB' pattern characteristic of para-disubstituted benzene rings [7]. The fluorine substitution causes a slight upfield shift of the ortho protons relative to the meta protons due to the electron-withdrawing effect of fluorine. The thioether methylene group (-SCH₂-) appears as a characteristic signal around 2.6 ppm, typically showing coupling to adjacent protons.

¹³C NMR spectroscopy at 100 MHz provides complementary structural information [8] [9]. The aromatic carbon atoms appear in the region of 115-162 ppm, with the carbon bearing fluorine showing characteristic coupling to the fluorine nucleus. The piperidine ring carbons resonate between 25-50 ppm, while the thioether carbon appears around 35 ppm. The quaternary aromatic carbons and carbons adjacent to heteroatoms show distinct chemical shifts that aid in structural assignment.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to the functional groups present in 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride [10]. The spectrum exhibits a broad absorption band in the region of 3000-3500 cm⁻¹ attributable to nitrogen-hydrogen stretching vibrations of the protonated piperidine nitrogen in the hydrochloride salt form. This broad absorption is characteristic of ionic amine salts and differs significantly from the sharper primary or secondary amine stretches observed in free amines.

Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, corresponding to the methylene groups of the piperidine ring and the thioether linkage. Aromatic carbon-carbon stretching vibrations are observed between 1450-1600 cm⁻¹, characteristic of the substituted benzene ring. The carbon-fluorine stretching vibration appears around 1000-1300 cm⁻¹, providing diagnostic information for the fluorine substitution pattern.

Additional characteristic absorptions include carbon-sulfur stretching vibrations around 600-700 cm⁻¹ and aromatic carbon-hydrogen bending vibrations in the fingerprint region below 1500 cm⁻¹. The absence of carbonyl stretching around 1700 cm⁻¹ confirms the thioether rather than sulfoxide or sulfone oxidation state of the sulfur atom.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [11]. Under electrospray ionization conditions, 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride typically shows a molecular ion peak [M+H]⁺ at m/z 262, corresponding to the protonated molecular ion after loss of the chloride counterion.

Characteristic fragmentation patterns include the loss of hydrogen chloride (36 mass units) to give a fragment at m/z 226, corresponding to the free base form of the molecule. Additional fragmentations involve cleavage of the thioether linkage, producing ions corresponding to the 4-fluorophenylthio fragment and the methylpiperidine fragment. The piperidine ring may undergo further fragmentation through alpha-cleavage adjacent to the nitrogen atom, producing characteristic fragments that aid in structural confirmation [11].

The fluorine substitution influences the fragmentation pattern by stabilizing certain ionic fragments through inductive effects. Mass spectral analysis under different ionization conditions (such as electron impact ionization) may reveal additional fragmentation pathways that provide complementary structural information.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride reveals electronic transitions characteristic of the aromatic fluorophenyl chromophore [12] [13]. The compound exhibits primary absorption maxima in the region of 250-280 nm, corresponding to π→π* electronic transitions within the substituted benzene ring system.

The fluorine substitution affects the electronic transitions through both inductive and mesomeric effects, potentially causing slight shifts in the absorption wavelengths compared to unsubstituted phenyl analogs. The thioether linkage may contribute additional electronic transitions at longer wavelengths due to n→π* transitions involving the sulfur lone pairs, though these are typically weaker and may appear as shoulders on the main absorption bands.

The molar absorptivity values are expected to be moderate, consistent with substituted aromatic compounds. The UV-visible spectrum serves as a useful analytical tool for quantitative analysis and purity assessment of the compound in solution.

Stability Studies

Thermal Stability

Thermal stability studies of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride indicate that the compound remains stable under normal ambient conditions but begins to decompose at elevated temperatures above 200°C [5] [14]. The thermal decomposition follows patterns similar to other piperidine hydrochloride salts, with initial loss of hydrogen chloride followed by degradation of the organic framework.

Thermogravimetric analysis would be expected to show an initial mass loss corresponding to dehydrochlorination, followed by progressive decomposition of the organic components. The decomposition products include hydrogen chloride, nitrogen oxides, sulfur oxides, and various organic fragments [5]. The fluorine substitution may slightly enhance thermal stability through the formation of stronger carbon-fluorine bonds compared to carbon-hydrogen bonds.

The thermal stability is sufficient for most synthetic and analytical applications but requires careful temperature control during purification processes such as recrystallization or sublimation. Long-term storage at elevated temperatures should be avoided to prevent gradual decomposition.

pH-Dependent Stability

The pH-dependent stability of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is governed by the acid-base equilibrium of the piperidine nitrogen atom. The compound exhibits maximum stability under acidic conditions where the nitrogen remains protonated, maintaining the ionic character of the hydrochloride salt.

Under neutral to basic conditions, deprotonation of the piperidine nitrogen occurs, potentially leading to precipitation of the free base form and altered chemical stability. The pKa of the piperidine nitrogen is expected to be around 11, similar to other aliphatic secondary amines. This high pKa value indicates that the compound will remain predominantly protonated under physiological pH conditions.

Basic conditions may also promote nucleophilic reactions at the thioether linkage or facilitate oxidation of the sulfur atom to sulfoxide or sulfone forms. Acidic conditions help prevent these side reactions and maintain the chemical integrity of the compound during storage and handling.

Photostability

Photostability studies of 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride must consider the potential for photochemical reactions involving both the aromatic fluorophenyl system and the thioether linkage [15] [16]. Aromatic compounds are generally susceptible to photochemical degradation under ultraviolet irradiation, which can lead to various photochemical processes including homolytic bond cleavage, rearrangements, and oxidation reactions.

The fluorine substitution may provide some protection against photodegradation by reducing the electron density in the aromatic ring and decreasing its susceptibility to electrophilic attack by photogenerated reactive species. However, prolonged exposure to ultraviolet light should still be avoided as it may lead to gradual decomposition through radical mechanisms.

The thioether linkage represents another potential site for photochemical reactivity, as sulfur-containing compounds can undergo photooxidation to form sulfoxides and sulfones under aerobic conditions [16]. Storage in amber glassware or under reduced lighting conditions helps maintain the photochemical integrity of the compound during long-term storage.